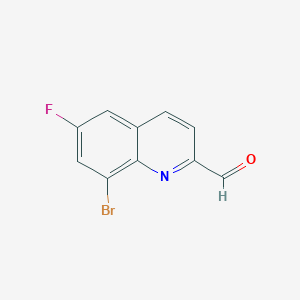

8-Bromo-6-fluoroquinoline-2-carbaldehyde

Vue d'ensemble

Description

8-Bromo-6-fluoroquinoline-2-carbaldehyde is a chemical compound with the CAS Number: 904886-03-9 . It has a molecular weight of 254.06 and its IUPAC name is 8-bromo-6-fluoroquinoline-2-carbaldehyde . The compound is usually in powder form .

Molecular Structure Analysis

The InChI code for 8-Bromo-6-fluoroquinoline-2-carbaldehyde is 1S/C10H5BrFNO/c11-9-4-7 (12)3-6-1-2-8 (5-14)13-10 (6)9/h1-5H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

8-Bromo-6-fluoroquinoline-2-carbaldehyde is a powder . It has a molecular weight of 254.06 . The compound is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Chemical Properties

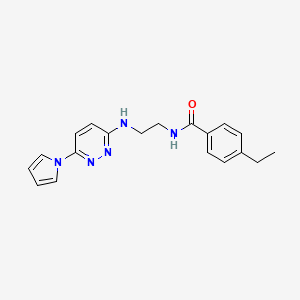

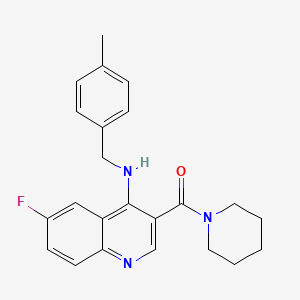

Research has highlighted various synthetic methodologies and chemical properties of quinoline derivatives. For example, studies have presented new approaches to the synthesis of selected quinolinecarbaldehydes, emphasizing the spectroscopic characterization of the products and comparing classical synthesis methods due to their importance in forming quinoline derivatives with specific functional groups (Wantulok et al., 2020). Another study introduced a telescoping process to synthesize a key intermediate of drug discoveries, highlighting the improvement of synthetic routes and yield enhancement through the design of experiments (Nishimura & Saitoh, 2016).

Biological Applications and Studies

Quinoline derivatives, including 8-Bromo-6-fluoroquinoline-2-carbaldehyde, have been studied for their biological activities. For instance, microwave-assisted synthesis of aryl aminochloro fluoroquinoline derivatives has been explored for antimicrobial activities, highlighting the potential of these compounds in addressing microbial resistance (Pirgal, 2022). Additionally, the synthesis of novel keto-enamine Schiff's bases from 8-hydroxyquinoline derivatives and their evaluation for antidyslipidemic and antioxidative activities have been reported, suggesting a new class of promising lead compounds for therapeutic applications (Sashidhara et al., 2009).

Materials Science and Coordination Chemistry

Quinoline derivatives have also found applications in materials science and coordination chemistry. A study on the coordination of rare-earth metal(III) ions with semicarbazone of 8-hydroxyquinoline-2-carbaldehyde highlighted its effectiveness as a tetradentate ligand, providing insights into complex formation and potential applications in materials science (Albrecht et al., 2005).

Corrosion Inhibition

The corrosion inhibition properties of quinoline derivatives for mild steel in hydrochloric acid solution have been explored, demonstrating the potential of these compounds as effective corrosion inhibitors. The study employed electrochemical techniques and theoretical methods to understand the inhibition mechanism and its practical implications (Lgaz et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

Propriétés

IUPAC Name |

8-bromo-6-fluoroquinoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO/c11-9-4-7(12)3-6-1-2-8(5-14)13-10(6)9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVKLZLPGJIBHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=C(C=C21)F)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

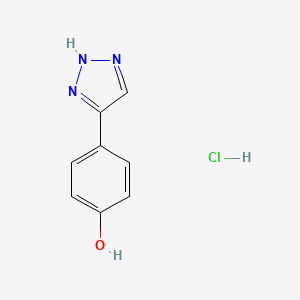

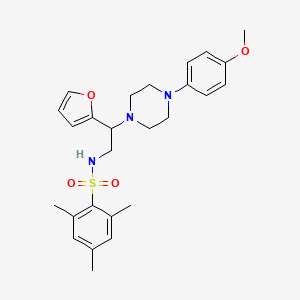

![2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2806835.png)

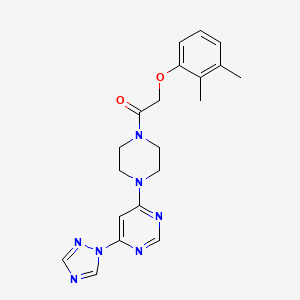

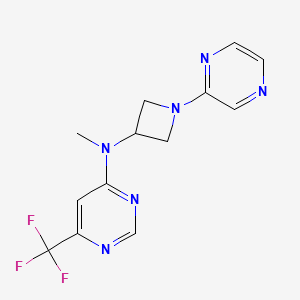

![4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid](/img/structure/B2806843.png)

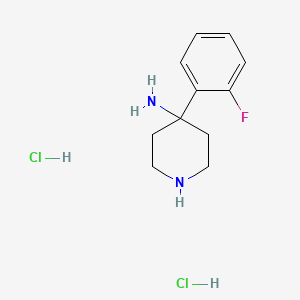

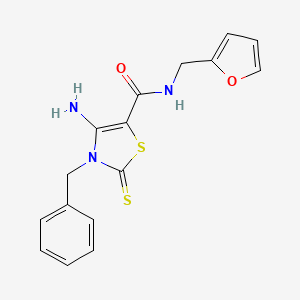

![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2806847.png)

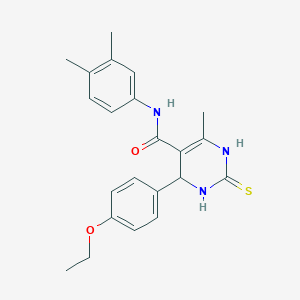

![6-ethyl 3-methyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2806851.png)